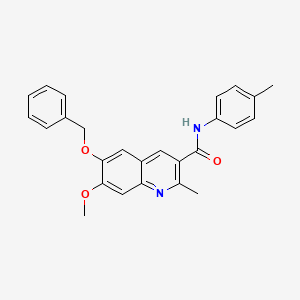
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Vue d'ensemble
Description
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a chemical compound with the molecular formula C26H24N2O3 . It has a molecular weight of 412.48 .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this case, the quinoline core is substituted with various functional groups, including a benzyloxy group, a methoxy group, a methyl group, and a carboxylic acid p-tolylamide group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 532.5±50.0 °C and a predicted density of 1.224±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.70 .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research on analogues of acronycine, which share some structural similarities with the specified compound, highlights the synthesis and evaluation of cytotoxic activities against various cancer cells. For instance, derivatives of benzo[c]pyrano[3,2-h]acridin-7-one displayed cytotoxic activities comparable to acronycine itself when tested against L1210 murine leukemia cells in vitro (Bongui et al., 2005).
Cyclization and Chemical Transformation
Studies on the intramolecular cyclization of alkylhydroxylamines with a benzene ring reveal insights into chemical transformations that could be relevant for synthesizing complex molecules, including those with methoxy groups on the benzene ring (Kawase & Kikugawa, 1981). Such research can provide foundational knowledge for synthesizing and manipulating molecules similar to the specified compound.
Antioxidant Studies
Research on quinazolin derivatives, similar in structure to the specified compound, has been conducted to evaluate their potential as antioxidants. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), showing much higher effectiveness than common antioxidants like ascorbic acid (Al-azawi, 2016).
Tubulin Polymerization Inhibition
A study on a series of indenopyrazoles highlighted the identification of a compound with promising antiproliferative activity toward human cancer cells, attributed to its tubulin polymerization inhibition. This demonstrates the potential therapeutic applications of structurally complex quinoline derivatives in cancer research (Minegishi et al., 2015).
Mécanisme D'action
This compound is a novel organic compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C26H24N2O3 and a molecular weight of 412.48 g/mol . The compound has a predicted boiling point of 532.5±50.0 °C , a predicted density of 1.224±0.06 g/cm3 , and a predicted pKa of 11.82±0.70 .
Propriétés
IUPAC Name |
7-methoxy-2-methyl-N-(4-methylphenyl)-6-phenylmethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-9-11-21(12-10-17)28-26(29)22-13-20-14-25(31-16-19-7-5-4-6-8-19)24(30-3)15-23(20)27-18(22)2/h4-15H,16H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHKWQFQZCRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C3C=C(C(=CC3=C2)OCC4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)
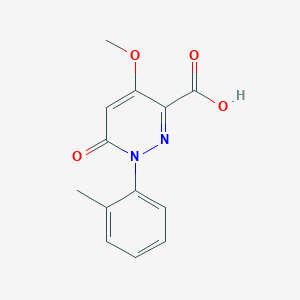
![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)
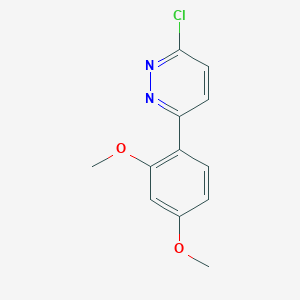
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
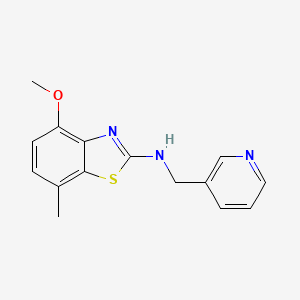
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)
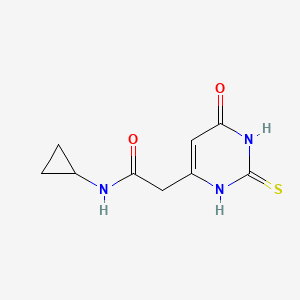
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)
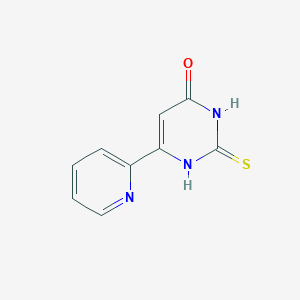

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)